4-((2-((2-((2-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide
Description
This compound is a quinazolinone derivative featuring a 2-chlorophenyl group, a thioether linkage, and a benzamide moiety substituted with a 2-methoxyethyl chain. The quinazolinone core (4-oxoquinazolin-3(4H)-yl) is a privileged scaffold in medicinal chemistry due to its bioisosteric similarity to purines, enabling interactions with enzymes such as kinases and carbonic anhydrases . The 2-methoxyethyl substituent on the benzamide likely improves aqueous solubility, a critical factor for bioavailability .
Properties
IUPAC Name |
4-[[2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O4S/c1-36-15-14-29-25(34)19-12-10-18(11-13-19)16-32-26(35)20-6-2-4-8-22(20)31-27(32)37-17-24(33)30-23-9-5-3-7-21(23)28/h2-13H,14-17H2,1H3,(H,29,34)(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECOIOPJSAPWHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((2-((2-((2-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide (CAS Number: 1115550-10-1) is a complex organic molecule with potential biological activities. Its structure features a quinazolinone ring, which is known for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on available research findings.
| Property | Value |
|---|---|
| Molecular Formula | C27H25ClN4O4S |
| Molecular Weight | 537.0 g/mol |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Notably, it has shown promising results in inhibiting human carbonic anhydrase (CA) isoforms, which are implicated in various diseases, including cancer and glaucoma. The inhibition constants (Ki values) for different isoforms have been reported, indicating varying degrees of potency.
Inhibition of Carbonic Anhydrases
Recent studies have demonstrated that derivatives of quinazolinone compounds exhibit significant inhibitory activity against human carbonic anhydrase isoforms I, II, IX, and XII. For instance:
- Compound derivatives with modifications at the chlorophenyl group showed Ki values ranging from 567.6 nM to 940.3 nM for hCA I .
- The introduction of electron-withdrawing groups generally increased the inhibitory potency against hCA II .
Antimicrobial Activity
The compound's antibacterial properties have also been investigated. In vitro assays against various bacterial strains revealed:
- IC50 values indicating moderate to strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Comparative studies with standard antibiotics (e.g., tetracycline) showed that certain derivatives exhibited superior activity against specific strains .
Case Studies
Several studies have explored the biological implications of this compound:
-
Study on Anticancer Activity :
- A recent investigation into the anticancer potential of quinazolinone derivatives highlighted their ability to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways .
- The compound demonstrated significant cytotoxicity against colorectal cancer cells, suggesting its potential as a therapeutic agent.
- Research on Anti-inflammatory Effects :
Scientific Research Applications
Anticancer Activity
Several studies have indicated that compounds containing quinazoline derivatives exhibit notable anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, quinazoline derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) activity, which is crucial in many cancers .
Case Study:
In a recent study, derivatives similar to the compound demonstrated significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. These findings suggest that the compound may also possess similar anticancer properties, warranting further investigation.
Antimicrobial Properties
The thiazole and quinazoline rings present in the compound are known to contribute to antimicrobial activity. Compounds with these structures have been reported to exhibit both antibacterial and antifungal effects. Research has shown that modifications in the thiazole ring can enhance the potency against resistant strains of bacteria .
Case Study:
A series of thiazole-containing compounds were synthesized and tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. This suggests that the compound may have potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
The compound's structural components may also interact with inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases. Compounds similar to those containing quinazoline and thiazole rings have been noted for their ability to inhibit pro-inflammatory cytokines .
Case Study:
Research on related compounds has demonstrated their efficacy in reducing inflammation in models of arthritis and other inflammatory conditions, indicating that this compound could be explored for similar applications.
Enzyme Inhibition
The compound has the potential to act as an inhibitor for various enzymes linked to disease progression, such as tyrosine kinases. Inhibition of these enzymes can lead to reduced tumor growth and metastasis .
Data Table: Biological Activities of Related Compounds
| Compound Type | Structural Features | Biological Activity |
|---|---|---|
| Quinazoline | Contains quinazoline core | Anticancer activity |
| Thiazole | Contains thiazole ring | Antimicrobial properties |
| Benzamide | Amide functional group | Anti-inflammatory effects |
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Researchers are encouraged to explore various synthetic pathways to enhance its availability for biological testing.
Synthesis Overview:
- Initial formation of the quinazoline core.
- Introduction of the chlorophenyl group via electrophilic substitution.
- Formation of the thioether linkage through nucleophilic attack.
- Final coupling with N-(2-methoxyethyl)benzamide.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of S-substituted quinazolinones with diverse biological activities. Below is a comparative analysis with structurally related compounds from the literature:
Key Observations:
Bioisosteric Replacements :
- The benzenesulfonamide group in compound 21 enhances target binding to carbonic anhydrase via sulfonamide-Zn²⁺ interactions , whereas the benzamide in the target compound may prioritize solubility over metal coordination.
- Replacement of the 2-chlorophenyl with a 4-fluorophenyl (compound 24 ) reduces steric bulk but maintains halogen bonding, slightly lowering inhibitory potency (IC₅₀: 14.2 nM vs. 12.3 nM for 21 ) .
Substituent Effects :
- The 2-methoxyethyl chain in the target compound likely reduces logP compared to alkylthio or benzenesulfonamide groups, as seen in 2 and 21 .
- Thioether bridges (common in all analogs) improve metabolic stability over oxygen ethers, as sulfides are less prone to oxidative cleavage .
Synthetic Accessibility: The target compound requires multi-step synthesis involving: (i) Formation of the quinazolinone core via cyclization of anthranilic acid derivatives. (ii) S-alkylation with 2-((2-chlorophenyl)amino)-2-oxoethyl thiol. (iii) Benzamide coupling with 2-methoxyethylamine . In contrast, compound 21 uses a benzenesulfonamide group, synthesized via nucleophilic substitution, which is more straightforward but less tunable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
